4-(dimethylsulfamoyl)-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide
Description
4-(Dimethylsulfamoyl)-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide is a benzamide derivative characterized by two distinct sulfonyl-containing substituents. The core benzamide scaffold is substituted at the 4-position with a dimethylsulfamoyl group (–SO₂N(CH₃)₂), while the aniline nitrogen is attached to a phenyl ring bearing a 6-methanesulfonylpyridazin-3-yl moiety. This structure combines electron-withdrawing sulfonyl groups with a pyridazine heterocycle, which may influence electronic properties, solubility, and target binding.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5S2/c1-24(2)31(28,29)17-10-6-15(7-11-17)20(25)21-16-8-4-14(5-9-16)18-12-13-19(23-22-18)30(3,26)27/h4-13H,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBXISRJRWPTBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(dimethylsulfamoyl)-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of an appropriate amine with a benzoyl chloride derivative under basic conditions.
Introduction of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group can be introduced via sulfonation reactions, where dimethylsulfamide is reacted with the benzamide intermediate.
Attachment of the Methanesulfonylpyridazinyl Group: The final step involves the coupling of the methanesulfonylpyridazinyl moiety to the benzamide core, which can be achieved through nucleophilic substitution reactions.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
4-(dimethylsulfamoyl)-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be susceptible to oxidation reactions, particularly at the sulfamoyl and sulfonyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or sulfonyl groups, potentially converting them to amines or thiols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(dimethylsulfamoyl)-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound may serve as a probe or inhibitor in biochemical assays, helping to elucidate the function of specific enzymes or pathways.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent, given its ability to interact with specific molecular targets.
Industry: The compound can be utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to various biological effects.
Comparison with Similar Compounds
Table 1: Comparison with Alkoxy-Substituted Benzamides
Pyrimidine/Pyridazine-Containing Derivatives ()
The methanesulfonic acid salt of 4-(4-methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-ylamino)phenyl]-benzamide () and 4-(dimethylsulfamoyl)-N-quinolin-8-ylbenzamide () highlight the role of heterocycles:
- Pyridazine vs. Pyrimidine/Quinoline: The target’s pyridazine ring (two adjacent nitrogen atoms) offers distinct electronic and steric properties compared to pyrimidine (two non-adjacent nitrogens) or quinoline (a bicyclic system). Pyridazine’s electron-deficient nature may enhance interactions with positively charged enzyme pockets.
- Quinoline derivatives () often exhibit antimicrobial or anticancer activity, but their bulkier structure may limit bioavailability compared to pyridazine.
Table 2: Heterocyclic Benzamide Derivatives
Triazole-Containing Benzamides ()
Recent studies (2025) describe compounds like 4-(dimethylsulfamoyl)-N-({5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-3-yl}methyl)benzamide () and its analogs. Comparisons include:
- Heterocycle Functionality : Triazoles (five-membered, three nitrogens) vs. pyridazine (six-membered, two nitrogens). Triazoles are more polar and may participate in stronger dipole interactions.
- Substituent Effects : The trifluoromethyl (–CF₃) group in compounds increases lipophilicity and metabolic stability, whereas the target’s methanesulfonylpyridazine may prioritize electronic effects over lipid solubility.
Table 3: Triazole vs. Pyridazine Derivatives
Biological Activity
4-(Dimethylsulfamoyl)-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide is a sulfonamide derivative that has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure includes a dimethylsulfamoyl group and a pyridazinyl moiety, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : The sulfonamide group can inhibit enzymes involved in bacterial folic acid synthesis, making it effective against certain pathogens.
- Antitumor Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through DNA intercalation and inhibition of DNA-dependent enzymes .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods.
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 8 |
| Staphylococcus aureus | 16 |
These results indicate a moderate level of antibacterial activity, particularly against Gram-positive bacteria.
Antitumor Activity
In vitro assays were conducted on several cancer cell lines to assess the antiproliferative effects. The following table summarizes the IC50 values obtained from these assays:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 5.5 |
| HCC827 (Lung Cancer) | 6.3 |
| MRC-5 (Normal Fibroblast) | >50 |
The data indicate that the compound exhibits significant cytotoxicity against lung cancer cells while showing reduced toxicity towards normal fibroblast cells, suggesting a favorable therapeutic index.
Case Studies
- Study on Antitumor Efficacy : A recent study demonstrated that treatment with this compound led to a reduction in tumor size in xenograft models of lung cancer. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
- Antimicrobial Efficacy : Another study highlighted the effectiveness of this compound against multi-drug resistant Staphylococcus aureus. The compound was shown to enhance the efficacy of conventional antibiotics when used in combination therapies, suggesting potential applications in treating resistant infections .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
